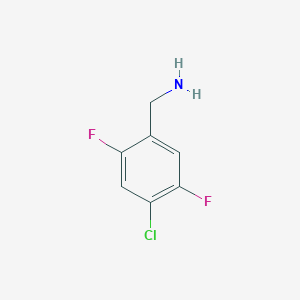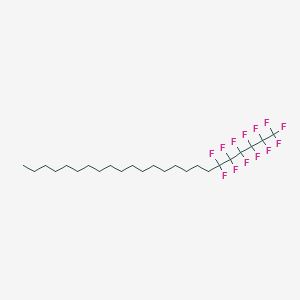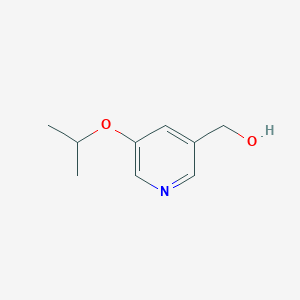
2-trimethylsilylethyl N-aminocarbamate
概要
説明
2-Trimethylsilylethyl N-aminocarbamate is a compound that belongs to the class of carbamates, which are widely used as protecting groups for amines in organic synthesis. This compound is particularly useful due to its stability and ease of removal under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions
2-Trimethylsilylethyl N-aminocarbamate can be synthesized through a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with a focus on optimizing reaction conditions to maximize yield and minimize by-products. The use of microwave acceleration and catalytic additives such as zirconium (IV) can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-Trimethylsilylethyl N-aminocarbamate undergoes various types of reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or other derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, catalytic hydrogenation for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with trifluoroacetic acid yields the free amine, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed .
科学的研究の応用
2-Trimethylsilylethyl N-aminocarbamate has numerous applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: The compound finds applications in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of 2-trimethylsilylethyl N-aminocarbamate involves its ability to protect amine groups during chemical reactions. The carbamate group stabilizes the amine, preventing unwanted side reactions. Upon completion of the desired reaction, the carbamate group can be removed under mild conditions, releasing the free amine . This process involves the formation of a β-silyl carbocation intermediate, which facilitates the cleavage of the carbamate group .
類似化合物との比較
Similar Compounds
t-Butyloxycarbonyl (Boc) Carbamate: Commonly used as a protecting group for amines, removed with strong acid or heat.
Carboxybenzyl (CBz) Carbamate: Another protecting group for amines, removed using catalytic hydrogenation.
Fluorenylmethoxy (FMoc) Carbamate: Used in peptide synthesis, removed with an amine base.
Uniqueness
2-Trimethylsilylethyl N-aminocarbamate is unique due to its stability and ease of removal under mild conditions, making it particularly useful in complex synthetic pathways where other protecting groups might fail .
特性
IUPAC Name |
2-trimethylsilylethyl N-aminocarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2Si/c1-11(2,3)5-4-10-6(9)8-7/h4-5,7H2,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKORZISNPHDVIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Iodo-5-methylimidazo[1,2-a]pyridine](/img/structure/B3243084.png)
![(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile](/img/structure/B3243091.png)






![2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine](/img/structure/B3243135.png)





